

# sotorasib vs docetaxel CodeBreakK 200 phase 3 trial outcomes

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** KRAS G12C inhibitor 43

Cat. No.: S12884667

Get Quote

## Efficacy and Safety Comparison: Sotorasib vs. Docetaxel

Outcome Measure	Sotorasib (n=171)	Docetaxel (n=174)	Hazard Ratio (HR) or P-value
<b>Primary Endpoint</b>			
Median Progression-Free Survival (PFS) [1]	5.6 months	4.5 months	HR 0.66; p=0.0017
<b>Secondary Endpoints</b>			
Overall Response Rate (ORR) [1]	28.1%	13.2%	p<0.001
Disease Control Rate (DCR) [2]	82.5%	60.3%	
Median Duration of Response (DOR) [2]	8.6 months	6.8 months	
<b>Overall Survival (OS) [2]</b>	Not significantly different	Not significantly different	

Outcome Measure	Sotorasib (n=171)	Docetaxel (n=174)	Hazard Ratio (HR) or P-value
<b>Safety Profile</b>			
Grade 3 or Worse Treatment-Related Adverse Events [1]	33%	40%	
Serious Treatment-Related Adverse Events [1]	11%	23%	

## Intracranial Efficacy for Brain Metastases

An exploratory post-hoc analysis of CodeBreak 200 specifically evaluated patients with treated and stable brain metastases at baseline. The results suggest intracranial activity for sotorasib [3] [4].

- **Central Nervous System (CNS) PFS:** The median CNS PFS was more than doubled with sotorasib compared to docetaxel (**9.6 months vs. 4.5 months**; HR, 0.43; P=0.02) [3] [4].
- **CNS Tumor Shrinkage:** Among patients with baseline CNS lesions of  $\geq 10$  mm, the proportion achieving CNS tumor shrinkage of  $\geq 30\%$  was two-fold higher with sotorasib (**33.3% vs. 15.4%**) [3] [4].

## Patient-Reported Outcomes and Quality of Life

Patient-reported outcomes (PROs) demonstrated that sotorasib was better tolerated and more effective at maintaining quality of life than docetaxel [5].

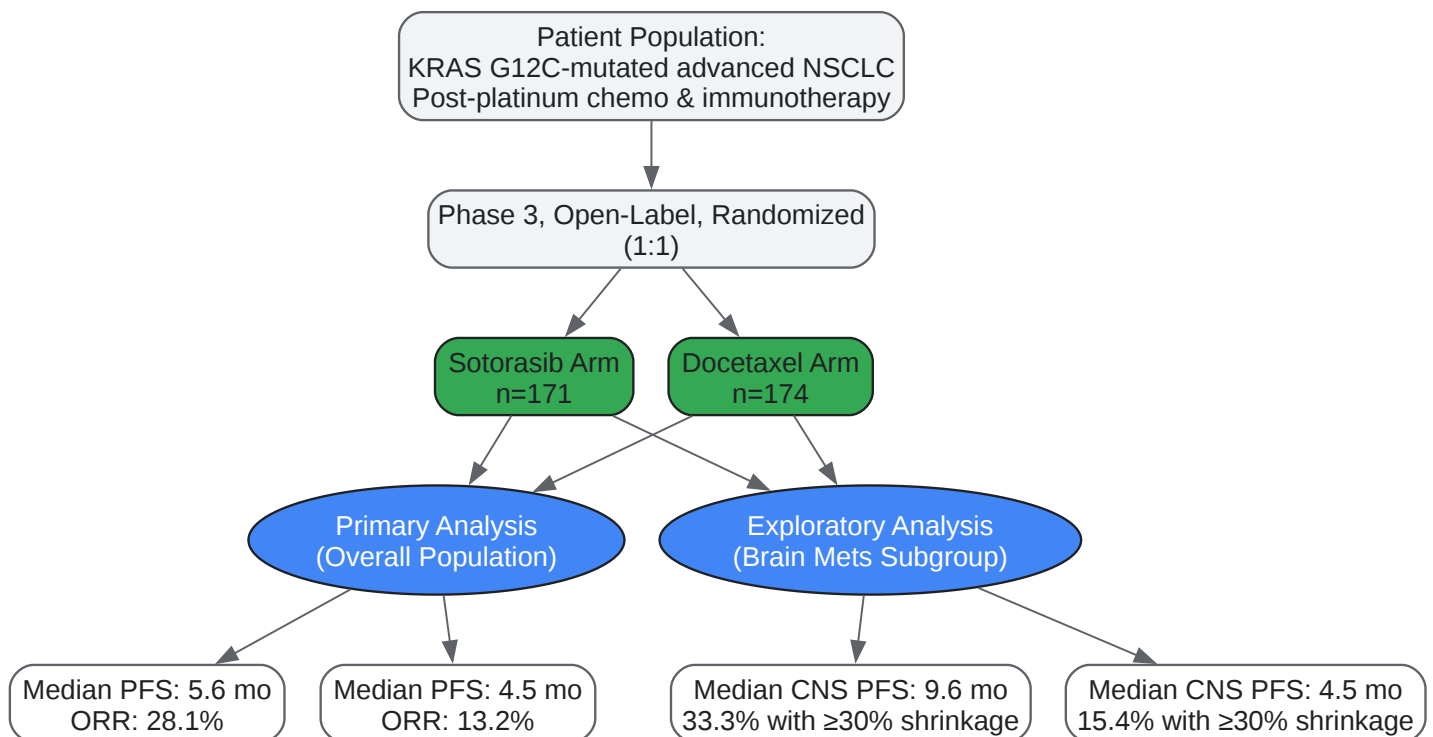
- **Side Effect Burden:** Patients receiving sotorasib were significantly less bothered by treatment side effects (Odds Ratio 5.7) and experienced lower severity of symptoms like pain, aching muscles, and mouth sores [5].
- **Quality of Life:** Global health status and physical functioning remained stable with sotorasib but worsened with docetaxel. Sotorasib was associated with a 31% reduction in the risk of quality-of-life deterioration [2] [5].

## Trial Design and Methodologies

Understanding the experimental design is crucial for interpreting the data.

- **Study Population:** Adults with locally advanced or metastatic *KRAS G12C*-mutated NSCLC who had progressed after prior platinum-based chemotherapy and a PD-1/L1 inhibitor. Patients with untreated or symptomatic brain metastases were excluded [2] [1].
- **Intervention & Control:** Patients were randomized (1:1) to receive either oral **sotorasib (960 mg once daily)** or intravenous **docetaxel (75 mg/m<sup>2</sup> every 3 weeks)** until disease progression or unacceptable toxicity [1].
- **Endpoints Assessment:** The primary endpoint, PFS, was assessed by **Blinded Independent Central Review (BICR)** to minimize bias. Intracranial activity was assessed using study-modified **RANO-BM criteria** [3] [1]. PROs were collected using validated questionnaires, including the EORTC QLQ-C30 and EQ-5D-5L [5].

The diagram below illustrates the trial design and key outcomes for the overall population and the subgroup with brain metastases.



Click to download full resolution via product page

## Key Considerations and Trial Limitations

While the primary endpoint was met, several aspects of the CodeBreaK 200 trial are important for a full, objective assessment [2] [6] [7].

- **Lack of Overall Survival (OS) Benefit:** No significant difference in OS was observed. This may be partly attributable to **crossover**, where 34% of patients in the docetaxel arm subsequently received a KRAS G12C inhibitor, potentially confounding the OS results [2].
- **Choice of Control Arm:** Some critics have argued that the use of docetaxel alone, rather than the combination of docetaxel and ramucirumab (an approved standard in some regions), may not represent the most robust comparator. However, real-world evidence indicates docetaxel monotherapy remains widely used [2].
- **Risk of Bias in an Open-Label Trial:** The open-label design may have introduced bias. The FDA's Oncologic Drugs Advisory Committee noted concerns, including a higher early dropout rate in the docetaxel arm and potential influence on progression assessments, which could lead to an overestimation of the PFS benefit [6] [7].

## Conclusion

In summary, the CodeBreaK 200 trial establishes sotorasib as a clinically meaningful treatment option for patients with pre-treated *KRAS G12C*-mutated advanced NSCLC, offering:

- **Superior PFS** and higher response rates compared to docetaxel.
- **A more favorable safety and tolerability profile**, leading to better patient-reported quality of life.
- **Promising intracranial activity** in patients with stable brain metastases.

However, the lack of an overall survival benefit and the methodological limitations of the open-label design are important factors for researchers and clinicians to consider when evaluating the evidence.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Sotorasib versus docetaxel for previously treated non-small ... [pubmed.ncbi.nlm.nih.gov]
2. CodeBreak 200: study limitations, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
3. Intracranial activity of sotorasib vs docetaxel in pretreated ... [pubmed.ncbi.nlm.nih.gov]
4. Intracranial activity of sotorasib vs docetaxel in pretreated ... [sciencedirect.com]
5. Patient-reported outcomes in CodeBreak 200: Sotorasib ... [sciencedirect.com]
6. Learning from sotorasib: risk of bias in confirmatory clinical studies of... [bmcmecine.biomedcentral.com]
7. The fate of sotorasib: a regulatory failure potentially ... [sciencedirect.com]

To cite this document: Smolecule. [sotorasib vs docetaxel CodeBreak 200 phase 3 trial outcomes].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12884667#sotorasib-vs-docetaxel-codebreak-200-phase-3-trial-outcomes>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)